N-Methyl-1,3,4-thiadiazol-2-amine
Description
Overview of the 1,3,4-Thiadiazole (B1197879) Heterocyclic Scaffold
The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, meaning it is a recurring molecular framework in known biologically active compounds. nih.govingentaconnect.com Its development is historically linked to the discovery of phenylhydrazines and hydrazine (B178648) in the late 19th century, with the first 1,3,4-thiadiazole being described in 1882. nih.gov The ring system's aromaticity contributes to its stability, making it a reliable building block in the synthesis of more complex molecules. rsc.org The presence of one sulfur and two nitrogen atoms within the five-membered ring imparts specific electronic characteristics that influence its interactions with biological targets. isres.org
The synthesis of 1,3,4-thiadiazole derivatives is often achieved through the cyclization of thiosemicarbazides or their derivatives. nih.govijiras.com Another common method involves the reaction of acylhydrazines with a sulfur source. ijiras.com These synthetic routes allow for the introduction of a wide variety of substituents at different positions on the thiadiazole ring, enabling the fine-tuning of its physicochemical and biological properties.
Isomerism and Structural Features of Thiadiazoles
Thiadiazoles exist in four constitutional isomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms within the five-membered ring. nih.govwikipedia.org These isomers are:
1,2,3-Thiadiazole
1,2,4-Thiadiazole
1,2,5-Thiadiazole
1,3,4-Thiadiazole
The 1,3,4-thiadiazole isomer is the most extensively studied due to its widespread presence in pharmacologically active compounds. nih.govwikipedia.org The structural features of the 1,3,4-thiadiazole ring, such as bond lengths and angles, have been determined by X-ray analysis. nih.gov The arrangement of the heteroatoms creates a molecule with a specific dipole moment and electron distribution, which are crucial for its chemical reactivity and biological function. The nitrogen atoms in the ring act as hydrogen bond acceptors, while the sulfur atom can also participate in non-covalent interactions. isres.org The planarity and aromaticity of the ring system also play a significant role in its ability to interact with biological macromolecules. rsc.org
Table 1: Isomers of Thiadiazole
| Isomer | CAS Number |
|---|---|
| 1,2,3-Thiadiazole | 288-48-2 |
| 1,2,4-Thiadiazole | 288-92-6 |
| 1,2,5-Thiadiazole | 288-39-1 |
| 1,3,4-Thiadiazole | 289-06-5 |
This table is based on data from reference wikipedia.org.
Significance of 1,3,4-Thiadiazole Derivatives in Chemical Research
Derivatives of 1,3,4-thiadiazole are of immense interest in chemical research due to their broad spectrum of biological activities. nih.govmdpi.com These compounds have been investigated for their potential as:
Antimicrobial agents. rsc.orgresearchgate.net
Anticancer agents. mdpi.commdpi.com
Anti-inflammatory agents. nih.govresearchgate.net
Anticonvulsant agents. nih.govfrontiersin.org
Antioxidant agents. nih.govresearchgate.net
Antitubercular agents. mdpi.com
The versatility of the 1,3,4-thiadiazole scaffold allows for the synthesis of a vast library of compounds with diverse pharmacological profiles. ajprd.com The ability to modify the substituents on the thiadiazole ring enables chemists to optimize the activity, selectivity, and pharmacokinetic properties of these molecules. humanjournals.com For instance, the introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core has been shown to enhance the anticancer effects of some derivatives. mdpi.com
Research Rationale for N-Methyl-1,3,4-thiadiazol-2-amine
The specific compound, this compound, and its derivatives are subjects of research due to the unique combination of the 1,3,4-thiadiazole core and the N-methylamino substituent. This particular substitution pattern can influence the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.
Research into this compound derivatives has explored their potential in various therapeutic areas. For example, studies have synthesized and evaluated novel this compound derivatives for their antioxidant properties. researchgate.netnih.gov Other research has focused on creating hybrid molecules incorporating the this compound moiety to investigate their potential as anticancer agents. tandfonline.com The rationale for this research is based on the established biological significance of the 1,3,4-thiadiazole scaffold and the potential for the N-methyl group to confer advantageous properties to the molecule. The investigation of such derivatives contributes to the broader understanding of structure-activity relationships within the 1,3,4-thiadiazole class of compounds.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3-Thiadiazole |
| 1,2,4-Thiadiazole |
| 1,2,5-Thiadiazole |
| 1,3,4-Thiadiazole |
| Phenylhydrazine |
| Hydrazine |
| Thiosemicarbazide (B42300) |
| Acylhydrazine |
| 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine |
| 5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
| 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine |
| 5-(2-Furyl)-N-methyl-1,3,4-thiadiazol-2-amine |
| 5-[4-(4-methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine |
| 5-Ethyl-N-methyl-1,3,4-thiadiazol-2-amine |
| 5-methyl-1,3,4-thiadiazole-2-thiol |
| 5-(3-METHOXYPHENYL)-N-METHYL-1,3,4-THIADIAZOL-2-AMINE |
| 5-[(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
| 5-[(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
| 5-[(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-4-3-6-5-2-7-3/h2H,1H3,(H,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORXZRQNXQSDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38490-45-8 | |
| Record name | N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Methyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives
Classical Cyclization Strategies
Traditional methods for synthesizing the 1,3,4-thiadiazole (B1197879) ring often rely on cyclization reactions, which involve the formation of the heterocyclic ring from one or more acyclic precursors. These strategies are well-established and widely used for their efficiency.
Cyclodehydration Reactions
Cyclodehydration is a key strategy for forming the 1,3,4-thiadiazole ring, characterized by the intramolecular removal of a water molecule to facilitate ring closure. A common approach involves the acylation of a thiosemicarbazide (B42300) followed by dehydration. nih.gov The intermediate acylthiosemicarbazide undergoes cyclization, driven by a dehydrating agent, to yield the final 2-amino-1,3,4-thiadiazole (B1665364) derivative.
Various dehydrating agents are employed in these reactions, including strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), as well as phosphorus halides. nih.gov For instance, the reaction of a carboxylic acid with a thiosemicarbazide derivative in the presence of a dehydrating agent is a fundamental route to 2,5-disubstituted 1,3,4-thiadiazoles. The choice of reagent can significantly influence the reaction's yield and purity.
Reactions Involving Thiosemicarbazide Derivatives
Thiosemicarbazides are versatile and crucial starting materials for the synthesis of N-Methyl-1,3,4-thiadiazol-2-amine and its derivatives. sbq.org.br The general and widely used method involves the cyclization of thiosemicarbazide or its substituted analogs. nih.govsbq.org.br
The synthesis of 5-alkyl-2-methylamino-1,3,4-thiadiazoles can be achieved by reacting a suitable carboxylic acid with 4-methylthiosemicarbazide (B147232) in the presence of polyphosphoric acid and concentrated sulfuric acid. nih.gov Similarly, reacting 4-alkylthiosemicarbazides with orthoformate esters in the presence of a small amount of concentrated hydrochloric acid can produce 2-alkylamino-1,3,4-thiadiazoles in high yields. nih.gov
The mechanism for the cyclization of thiosemicarbazide with a carboxylic acid typically begins with a nucleophilic attack by the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the acid. sbq.org.br This is followed by dehydration to form an intermediate, which then undergoes an intramolecular attack by the sulfur atom on the carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br
| Starting Materials | Reagents/Conditions | Product | Reference |
| Carboxylic Acid, 4-Methylthiosemicarbazide | Polyphosphoric Acid, conc. H₂SO₄ | 5-Alkyl-2-methylamino-1,3,4-thiadiazole | nih.gov |
| 4-Alkylthiosemicarbazides, Orthoformate Esters | conc. HCl | 2-Alkylamino-1,3,4-thiadiazole | nih.gov |
| Thiosemicarbazide, Acetyl Chloride | - | 2-Amino-5-methyl-1,3,4-thiadiazole | nih.gov |
Oxidative Cyclization Approaches
Oxidative cyclization presents an alternative pathway to 1,3,4-thiadiazoles, often starting from thiosemicarbazones, which are derivatives of thiosemicarbazides. sbq.org.br This method involves the use of an oxidizing agent to facilitate the ring-closing step.
A common procedure is the oxidative cyclization of thiosemicarbazones using reagents like iron(III) chloride (FeCl₃). sbq.org.brarkat-usa.org These reactions can be efficient and proceed under relatively mild conditions. For example, 2-amino-5-aryl-1,3,4-thiadiazole derivatives have been synthesized from the corresponding thiosemicarbazones in the presence of FeCl₃. sbq.org.br The mechanism is thought to be induced by the attack of the oxidizing metal cation on the imine-like nitrogen atom of the thiosemicarbazone substrate. researchgate.net Other oxidizing agents, such as bromine in glacial acetic acid and iodine, have also been successfully employed for this transformation. sbq.org.brnih.gov
| Starting Material (Thiosemicarbazone) | Oxidizing Agent | Product | Reference |
| Benzaldehyde thiosemicarbazone | Iron(III) chloride | 2-Amino-5-phenyl-1,3,4-thiadiazole | sbq.org.br |
| Substituted thiosemicarbazones | Bromine in glacial acetic acid | 2-Amino-5-substituted-1,3,4-thiadiazoles | sbq.org.br |
| 1,4-benzodioxine-based thiosemicarbazone | Iodine, K₂CO₃ | 1,4-benzodioxine-based 1,3,4-thiadiazole-2-amine | nih.gov |
Advanced and Green Synthetic Methodologies
In recent years, there has been a shift towards developing more efficient, environmentally friendly, and versatile synthetic methods. These advanced strategies often aim to reduce reaction times, minimize waste, and simplify purification processes.
One-Pot Synthesis Approaches
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles have been developed.
One such approach involves the reaction of carboxylic acid hydrazides with trimethylsilyl (B98337) isothiocyanate (TMSNCS). rsc.orgrsc.org This method proceeds via the in situ formation of a thiosemicarbazide intermediate, which then undergoes cyclodehydration under acidic conditions to yield the desired 2-amino-1,3,4-thiadiazole in high yields. rsc.orgrsc.org This procedure is notable for not requiring anhydrous solvents or an inert atmosphere. rsc.org Another innovative one-pot method is a four-component reaction using primary amines, carbon disulfide, hydrazine (B178648), and acyl chlorides in water, which provides a green and convenient route to these heterocyclic compounds. nih.gov
Polyphosphate Ester (PPE)-Mediated Synthesis
Polyphosphate ester (PPE) has emerged as a mild and effective reagent for mediating the synthesis of 1,3,4-thiadiazol-2-amine derivatives. encyclopedia.pub It serves as a cyclodehydrating agent in a one-pot reaction between a thiosemicarbazide and a carboxylic acid. encyclopedia.pubresearchgate.net This method avoids the use of harsh and toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net
The reaction proceeds in a one-pot manner through three steps, culminating in the formation of the 2-amino-1,3,4-thiadiazole. encyclopedia.pub PPE facilitates both the acylation of the thiosemicarbazide and the subsequent cyclization. This approach has been successfully used to synthesize a range of 2-amino-1,3,4-thiadiazoles and demonstrates potential for broader applications in heterocyclic synthesis. encyclopedia.pub
Functionalization and Derivatization Strategies
The 1,3,4-thiadiazole ring and its derivatives are significant scaffolds in medicinal chemistry due to their diverse biological activities. nih.gov The functionalization of this compound and related 2-amino-1,3,4-thiadiazoles is a key strategy for modulating their physicochemical properties and pharmacological effects. The reactivity of the 2-amino-1,3,4-thiadiazole core allows for electrophilic attack on both the exocyclic amine group and the nitrogen atoms within the heterocyclic ring, providing multiple avenues for derivatization. bu.edu.eg These modifications can significantly influence the compound's biological profile, including its anticancer and antimicrobial activities. nih.govnih.gov
The exocyclic amine group at the 2-position of the 1,3,4-thiadiazole ring is a primary site for functionalization. The reactivity of this amine group facilitates various chemical transformations, leading to a wide array of N-substituted derivatives.
One common modification involves the acylation of the amine group to form amides. For instance, a series of amide derivatives of 5-aryl-substituted 1,3,4-thiadiazol-2-amines have been developed. nih.gov These modifications are often pursued to enhance biological activity. Research has shown that the nature of the substituent on the amino group can significantly impact the therapeutic potential of the resulting compound. nih.govnih.gov For example, in the context of antibacterial agents, the free amine group in 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole was found to confer maximum activity, while substitution on this group decreased the activity in the order of methyl > ethyl > phenyl. nih.gov
The synthesis of N-substituted derivatives can be achieved through various synthetic routes. A prevalent method involves the reaction of a 2-amino-1,3,4-thiadiazole with an appropriate acylating or alkylating agent. The table below summarizes examples of modifications at the amine group of 2-amino-1,3,4-thiadiazole derivatives and the resulting changes in biological activity.
| Starting Compound | Reagent/Condition | Resulting Derivative | Impact on Biological Activity | Reference |
| 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole | Methylating/Ethylating/Phenylating agents | N-methyl, N-ethyl, N-phenyl derivatives | Decreased antibacterial activity compared to the free amine | nih.gov |
| 5-aryl-1,3,4-thiadiazol-2-amine | Acyl chlorides | 5-aryl-N-acyl-1,3,4-thiadiazol-2-amine | Developed as inhibitors of focal adhesion kinase (FAK) | nih.gov |
The introduction of various substituents at the C5 position of the 1,3,4-thiadiazol-2-amine scaffold is a widely employed strategy to create novel derivatives with enhanced or specific biological activities. The nature of the substituent at this position has been shown to be a critical determinant of the compound's pharmacological profile. nih.gov
A common synthetic route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. encyclopedia.pubnih.gov A one-pot synthesis method using polyphosphate ester (PPE) as a mild additive allows for the reaction between a thiosemicarbazide and a carboxylic acid, leading to the formation of the corresponding 5-substituted-2-amino-1,3,4-thiadiazole. encyclopedia.pubmdpi.com This approach avoids the use of toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govresearchgate.net
The choice of the carboxylic acid directly determines the substituent at the C5 position. For example, using benzoic acid results in a phenyl group at C5, while using indole-3-carboxylic acid yields an indolyl moiety. encyclopedia.pubnih.gov The introduction of an aromatic ring at the 5th position is a common strategy explored for enhancing anticancer effects. nih.gov The specific substitution pattern on this aromatic ring further influences the compound's efficacy. nih.gov
An iodine-mediated, one-pot, three-component reaction of tosylhydrazine, an aldehyde (like indole-3-carboxaldehyde), and ammonium (B1175870) thiocyanate (B1210189) provides an efficient, metal-free method for constructing 5-substituted-1,3,4-thiadiazol-2-amines. nih.gov This method is notable for its use of readily available substrates and less toxic reagents. nih.gov
The following table presents examples of substituents introduced onto the thiadiazole ring and the synthetic methods employed.
| C5-Substituent | Synthetic Method | Precursors | Key Reagents/Conditions | Reference |
| Phenyl | One-pot cyclodehydration | Thiosemicarbazide, Benzoic acid | Polyphosphate ester (PPE), Chloroform | encyclopedia.pubmdpi.com |
| 4-Fluorophenyl | Disk diffusion technique | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Not specified | nih.gov |
| 1H-indol-3-yl | Iodine-mediated three-component reaction | Tosylhydrazine, Indole-3-carboxaldehyde, Ammonium thiocyanate | Iodine (I₂) | nih.gov |
| 2-(benzenesulfonylmethyl)phenyl | Multi-step synthesis | Not specified | Not specified | nih.gov |
Functionalization is not limited to the C5 position. For instance, studies on 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) have explored the introduction of various thioether linkages at the C2 position, which, while not directly modifying this compound, demonstrates the versatility of the thiadiazole ring for substitution. nih.gov
Structural Elucidation and Advanced Characterization Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the structure of N-Methyl-1,3,4-thiadiazol-2-amine and its derivatives. Techniques such as NMR, IR, Raman, UV-Vis, and Mass Spectrometry offer detailed insights into the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 1,3,4-thiadiazole (B1197879) derivatives, both ¹H and ¹³C NMR are employed to identify the chemical environments of the hydrogen and carbon atoms. growingscience.comresearchgate.net
In ¹H NMR spectra of 1,3,4-thiadiazole derivatives, the chemical shifts of protons provide valuable information. For instance, in a related compound, 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, the ¹H-NMR spectrum reveals six signals corresponding to the resorcinol (B1680541) ring and the -NH₂ group. nih.gov The disappearance of an amine peak and the appearance of new signals, such as a deshielded amide singlet and an aliphatic -CH₃ singlet, can indicate N-acetylation. nih.gov In some cases, the presence of isomers due to rotation around the thiadiazole-aryl bond can lead to additional sets of low-intensity signals. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In 5-[substituted]-1,3,4-thiadiazol-2-amines, characteristic signals for the thiadiazole ring carbons and any substituent carbons are observed. For example, in 5-(p-isopropylphenyl)-1,3,4-thiadiazol-2-amine, the carbon signals appear at various ppm values, confirming the structure. growingscience.com Theoretical calculations using Density Functional Theory (DFT) can also be used to predict and correlate with experimental NMR data, often showing strong correlation coefficients. dergipark.org.tr
Table 1: Representative ¹H NMR Spectral Data for 1,3,4-Thiadiazole Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) mdpi.com | DMSO-d₆ | NH₂, Ar-H | 7.37–7.51 (m, 5H) |
| Ar-H | 7.77 (d, J = 7.9 Hz, 2H) | ||
| 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine mdpi.com | DMSO-d₆ | CH₂ | 2.96 (t, J = 7.6 Hz, 2H) |
| CH₂ | 3.13 (t, J = 7.6 Hz, 2H) | ||
| NH₂ | 6.99 (s, 2H) | ||
| Ar-H | 7.21 (t, J = 7.0 Hz, 1H) | ||
| Ar-H | 7.24–7.33 (m, 4H) | ||
| 5-[4-(Dimethylamino)phenyl]-1,3,4-thiadiazol-2-amine growingscience.com | Not specified | Aromatic H, NH₂ | 7.26-7.36 (d, 4H), 7.57 (s, 2H) |
Table 2: Representative ¹³C NMR Spectral Data for 1,3,4-Thiadiazole Derivatives
| Compound | Solvent | Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 5-(p-isopropylphenyl)-1,3,4-thiadiazol-2-amine growingscience.com | Not specified | Various | 24, 33, 126, 127, 128, 129, 150, 156, 168 |
| 5-(3,4-dimethoxyphenyl)-1,3,4-thiadazol-2-amine growingscience.com | Not specified | Various | 43, 111, 112, 127, 127, 129, 130, 131 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine growingscience.com | Not specified | Various | 128.3, 129.6, 130.3, 134.4, 155.6, 169.3 |
| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine dergipark.org.tr | Not specified | C11 (adjacent to secondary amine) | 163.77 - 169.01 |
| C10 | 159.56 - 162.90 | ||
| Phenyl carbons (C12-C17) | 117.54 - 146.67 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. In the context of this compound and its analogs, these methods confirm the presence of key structural features.
The IR spectra of 1,3,4-thiadiazole derivatives typically show characteristic absorption bands. For example, the symmetrical and asymmetrical stretches of the -NH₂ group are observed in the range of 3320-3206 cm⁻¹. nih.gov The formation of the thiadiazole ring is confirmed by a strong, sharp band around 1630 cm⁻¹, which is characteristic of the heterocyclic -C=N- stretches. nih.gov Additionally, N-H bending vibrations of the amine group appear near 1600 cm⁻¹. nih.gov Other notable bands include those for C-S-C stretching and aromatic C-H stretching. growingscience.com
Table 3: Characteristic IR Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 5-Phenyl-1,3,4-thiadiazol-2-amine | N-H, C=N, C-S | 3256, 1633, 686 | mdpi.com |
| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | -OH | 3385 | nih.gov |
| -NH₂ (symm. and asymm. stretches) | 3320 and 3206 | nih.gov | |
| -C=N- (heterocyclic) | ~1630 | nih.gov | |
| N-H (bending) | ~1600 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 1,3,4-thiadiazole derivatives, the absorption maxima (λ_max) can be influenced by the substituents on the heterocyclic ring. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions and often show good agreement with experimental data. dergipark.org.trresearchgate.net The electronic properties, including the HOMO-LUMO energy gap, can be correlated with the observed UV-Vis absorption wavelengths. dergipark.org.tr
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. growingscience.commdpi.com For 1,3,4-thiadiazole derivatives, tandem mass spectrometry can reveal characteristic fragmentation pathways. nih.gov
For example, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine shows a molecular ion peak [M]⁺ at m/z 177. mdpi.com In more complex derivatives, the initial fragmentation often involves the loss of substituent groups. nih.gov For instance, in acetylated thiadiazole derivatives, the fragmentation can begin with the loss of acetyl moieties. nih.gov The subsequent fragmentation of the thiadiazole ring itself leads to a number of characteristic ions. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule. rsc.orgmdpi.com
X-ray Crystallographic Analysis of this compound and Analogues
For 1,3,4-thiadiazole derivatives, X-ray crystallography has been used to confirm the molecular structure and to study the effects of different substituents on the molecular geometry. nih.govmdpi.comnih.gov For instance, the crystal structure of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole reveals a planar molecule where rotation is hindered by an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom of the thiadiazole ring. nih.gov Intermolecular hydrogen bonds and π-π stacking interactions also play a significant role in the crystal packing. nih.gov
Determination of Molecular Conformation and Planarity
The planarity of the 1,3,4-thiadiazole ring and the conformation of its substituents are key structural features that can be precisely determined by X-ray crystallography. In the case of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, the asymmetric unit of the unit cell contains one planar molecule. nih.gov The planarity can be influenced by intramolecular hydrogen bonding, which restricts rotation around single bonds. nih.gov
In other substituted 1,3,4-thiadiazoles, the substituents themselves can affect the planarity of the molecule. For example, in some 5-arylimino-1,3,4-thiadiazole derivatives, the presence of bulky groups can cause strain in the internal angles of the thiadiazole ring. mdpi.com The study of these structural details is crucial for understanding the structure-property relationships of these compounds.
Table 4: Crystallographic Data for a Representative 1,3,4-Thiadiazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇N₃O₂S | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 13.421(2) | nih.gov |
| b (Å) | 7.1590(10) | nih.gov |
| c (Å) | 18.454(2) | nih.gov |
| β (°) | 100.79(2) | nih.gov |
| V (ų) | 1741.7(5) | nih.gov |
Analysis of Dihedral Angles and Torsion Angles
For instance, in the case of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, the thiadiazole ring is planar and forms a dihedral angle of 31.19 (18)° with the attached phenyl ring. nih.govresearchgate.net Similarly, in 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, the asymmetric unit contains two independent molecules with dihedral angles of 32.25 (3)° and 74.50 (3)° between the thiadiazole and tolyl rings. researchgate.net In a more complex derivative, 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, the dihedral angle between the imidazole (B134444) and thiadiazole rings is 70.86 (15)°. nih.gov
For this compound, the critical torsion angle would be C-S-C-N, defining the orientation of the exocyclic N-methyl group relative to the ring. In 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, the amine group is observed to be effectively co-planar with the thiadiazole ring, indicated by a N3–C7–S2–C6 torsion angle of 178.53 (16)°. This suggests a strong electronic interaction between the amino group's lone pair and the π-system of the thiadiazole ring, a feature that would likely be present in this compound as well.
| Compound | Rings | Dihedral Angle (°) | Reference |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole and Phenyl | 31.19 (18) | nih.govresearchgate.net |
| 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine (Molecule 1) | Thiadiazole and Tolyl | 32.25 (3) | researchgate.net |
| 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine (Molecule 2) | Thiadiazole and Tolyl | 74.50 (3) | researchgate.net |
| 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine | Imidazole and Thiadiazole | 70.86 (15) | nih.gov |
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly of this compound in the solid state is expected to be dominated by hydrogen bonding. The N-H group of the methylamino moiety serves as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors.
This is consistently observed in related structures. For example, in the crystal structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, molecules are linked by N—H⋯N hydrogen bonds to form a stable crystal lattice. nih.govresearchgate.net Specifically, the amine group's hydrogen atoms form bonds with the N1 and N2 nitrogen atoms of adjacent molecules. nih.gov A similar pattern is seen in 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, where intermolecular N—H⋯N hydrogen bonds link the molecules into chains. researchgate.net
In co-crystals of 2-amino-1,3,4-thiadiazole (B1665364) with various dicarboxylic acids, hydrogen bonds of the N-H···O or O-H···N types are the primary interactions. nih.gov These are of moderate strength and are crucial in the formation of specific motifs, such as the R²₂(8) graph-set motif. nih.gov In 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, molecules are linked into chains by N—H⋯N hydrogen bonds, which then form more complex networks through C—H⋯O and C—H⋯N interactions. nih.gov
Given the presence of the N-H proton and the thiadiazole nitrogen acceptors, this compound is highly likely to form similar N—H⋯N hydrogen-bonded dimers or chains as a primary supramolecular synthon.
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | N3—H3A···N2 | 0.86 | 2.13 | 2.970 (5) | 166 | x, 1/2-y, 1/2+z | nih.gov |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | N3—H3B···N1 | 0.86 | 2.18 | 3.025 (4) | 166 | 2-x, -1/2+y, 3/2-z | nih.gov |
Supramolecular Architecture and Crystal Packing
In the crystal structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, the hydrogen-bonded chains are further stabilized by π–π contacts between the thiadiazole rings, with a centroid–centroid distance of 3.910 (3) Å, and weak C—H⋯π interactions. researchgate.net The packing in 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine results in a three-dimensional network generated by the linking of hydrogen-bonded chains via C—H⋯O and C—H⋯N interactions, supplemented by very weak π–π stacking. nih.gov
The formation of centrosymmetric dimers via N—H⋯N hydrogen bonds is a common and robust feature in the supramolecular assembly of aminothiadiazoles. This is evident in the structure of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. These primary dimers then arrange into the final crystal lattice, often stabilized by weaker secondary interactions.
Therefore, it is highly probable that the supramolecular architecture of this compound would feature prominent hydrogen-bonded motifs, likely forming chains or dimers. The packing of these motifs would then be influenced by the spatial arrangement of the methyl groups and potential weak non-covalent interactions, leading to an efficiently packed, stable three-dimensional structure.
Theoretical and Computational Chemistry of N Methyl 1,3,4 Thiadiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular geometry, stability, and reactivity of 1,3,4-thiadiazole (B1197879) derivatives. These methods allow for a detailed exploration of tautomeric forms and the influence of various substituents on the molecule's electronic landscape. For instance, in a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), calculations of the energy barrier between imino and amino tautomers indicated the prevalence of the amino tautomer in the solid state. acs.org
Density Functional Theory (DFT) is a widely employed method for studying 1,3,4-thiadiazole systems due to its balance of computational cost and accuracy. researchgate.net DFT calculations, particularly using the B3LYP functional, have been successfully applied to determine the ground-state energies, optimized geometrical parameters (bond lengths and angles), and vibrational frequencies of various derivatives. rsc.orgacs.org
In a detailed investigation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the ground-state energy was calculated to be -977.66671 Hartrees at the B3LYP/6-311++G(d,p) level. acs.org The optimized geometric parameters obtained from these calculations showed good agreement with experimental data. The planarity of the 1,3,4-thiadiazole ring is a key feature, with dihedral angles close to 0°. acs.org The C5–N6 bond, which connects the thiadiazole ring to the amino group, exhibits partial double bond character. acs.org
Table 1: Selected Optimized Geometrical Parameters for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole using DFT (B3LYP/6-311++G(d,p)) Data sourced from a computational study on a related analogue.
| Parameter | Bond Length (Å) |
| N-N | 1.358 |
| C5-N6 | 1.363 |
| N6-H8 | 1.007 |
| N6-H7 | 1.011 |
This table is interactive. Click on the headers to sort.
Alongside DFT, ab initio Hartree-Fock (HF) calculations have been utilized to investigate the structure of 2-amino-1,3,4-thiadiazole (B1665364) and its derivatives. researchgate.net HF methods are foundational in computational chemistry and provide valuable insights, often serving as a starting point for more complex, correlated calculations like Møller-Plesset perturbation theory (MP2). researchgate.net These calculations contribute to a comprehensive understanding of the electronic structure and conformational possibilities of the molecule. researchgate.net
The selection of an appropriate computational method and basis set is crucial for obtaining reliable theoretical results. For 1,3,4-thiadiazole derivatives, various combinations have been successfully implemented.
Commonly used methodologies include:
B3LYP/6-311++G(d,p): This level of theory is frequently used for geometry optimization, frequency calculations, and the analysis of molecular properties, providing results that correlate well with experimental FT-IR and FT-Raman spectra. rsc.orgacs.org
B3LYP/6-31G(d): This combination is effective for analyzing the electronic properties of larger oligomers containing the 1,3,4-thiadiazole unit, such as band gap, HOMO/LUMO distributions, and absorption spectra. nih.gov
HF and MP2: These ab initio methods are often used in conjunction with DFT to provide a more complete theoretical description of the molecular structure. researchgate.net
The choice of basis set, such as the Pople-style 6-31G(d) or the more extensive 6-311++G(d,p), depends on the specific properties being investigated and the desired level of accuracy.
Electronic Structure and Molecular Properties
The electronic properties of N-Methyl-1,3,4-thiadiazol-2-amine, inferred from its analogues, are key to its reactivity and potential applications. Computational analyses reveal how electron density is distributed across the molecule and identify the orbitals most involved in chemical interactions.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. sapub.org
For the parent 1,3,4-thiadiazole, the HOMO is primarily located on the S1 atom with some delocalization along the N3-N4 atoms, while the LUMO is distributed on the C5 and N4 atoms. researchgate.net In the case of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the HOMO-LUMO energy gap was calculated to be 5.23 eV at the B3LYP/6-311++G(d,p) level, which explains its high stability. acs.org A large energy gap suggests that more energy is required to excite an electron from the HOMO to the LUMO. acs.org
Table 2: Frontier Molecular Orbital Energies for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole Data sourced from a computational study on a related analogue.
| Orbital | Energy (eV) |
| E(HOMO) | -7.21 |
| E(LUMO) | -1.98 |
| Energy Gap (ΔE) | 5.23 |
This table is interactive. Click on the headers to sort.
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites within a molecule. sapub.org The MESP map illustrates regions of positive, negative, and neutral electrostatic potential.
In a study of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, MESP analysis was crucial for understanding the molecule's stability and reactivity. sapub.org The presence of both an amino group (electron-donating) and a nitro group (electron-withdrawing) creates distinct electronic coupling with the ring electrons. This charge distribution is significant in determining the molecule's intermolecular interactions and biological activity. sapub.org The analysis helps identify sites susceptible to electrophilic or nucleophilic attack, providing insight into how the molecule interacts with biological targets. sapub.org
Dipole Moments and Polarity
The dipole moment is a critical parameter for understanding the intermolecular interactions and solubility of a molecule. For derivatives of this compound, computational studies have provided valuable data. For instance, the calculated dipole moment for 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine is 6.519 Debye, indicating a significant degree of polarity. ksu.edu.sa This high dipole moment suggests that molecules of this type are likely to engage in strong dipole-dipole interactions. ekb.egdergipark.org.tr The polarity of these compounds is influenced by the electronic structure, and large excited state dipole moments in related derivatives suggest that the excited states are more polarized than the ground state. dntb.gov.ua This solvent-dependent behavior can be crucial in applications like optical filters. dntb.gov.ua
Polarizability and Hyperpolarizability
Polarizability and hyperpolarizability are key indicators of a molecule's response to an external electric field and are fundamental to its nonlinear optical (NLO) properties. Theoretical calculations for 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine have determined its linear polarizability and first-order hyperpolarizability. ksu.edu.saacs.org The energy gap for a related compound, 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT), is less than that of urea, and its hyperpolarizability is reported to be 35.23 times greater than urea, a standard NLO material. ksu.edu.sa The investigation of these properties through computational methods like DFT helps in understanding the potential of these molecules for NLO applications. researchgate.net
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding charge delocalization and the stability arising from intramolecular interactions. In studies of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, NBO analysis has been used to investigate charge delocalization and the strength of hydrogen bonding in monomeric and dimeric forms. acs.org For adamantane-substituted this compound, NBO analysis has been employed to study the stability of the compound arising from charge delocalization. researchgate.net Strong NBO interactions have been identified in related structures, highlighting the significant electronic communication within the molecule. ksu.edu.sa
Tautomerism Studies in this compound and Related Systems
Tautomerism is a key phenomenon in heterocyclic chemistry, and 1,3,4-thiadiazole derivatives can exist in different tautomeric forms, which significantly influences their properties and reactivity. orientjchem.org
Investigation of Amine-Imine Tautomerism
For 2-amino-1,3,4-thiadiazole derivatives, the equilibrium between the amine and imine tautomers is of fundamental importance. orientjchem.org Detailed DFT and ab initio studies on 2-amino-1,3,4-thiadiazole and its substituted derivatives have consistently shown that the amino tautomer is the most stable form. researchgate.net This preference for the amino form appears to be independent of the solvent and the nature of the substituents. researchgate.net In the case of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the interconversion of amine and imine tautomers was studied, and a high energy barrier was found, indicating the prevalence of the amine tautomer in the solid state. acs.org The stability of the amine tautomer is a critical factor in the chemical behavior of these compounds. iucr.orgscispace.com
Keto-Enol Tautomerism in Related Thiadiazole Derivatives
While amine-imine tautomerism is more directly relevant to this compound, studies on keto-enol tautomerism in other 1,3,4-thiadiazole derivatives provide valuable insights into the electronic nature of the thiadiazole ring. In novel 1,3,4-thiadiazole derivatives, the existence of keto-enol tautomerism has been confirmed using various spectroscopic techniques and is influenced by factors like intramolecular hydrogen bonding and solvent polarity. nih.govresearchgate.netmdpi.com For instance, in some derivatives, the keto form is favored in polar aprotic solvents, while the enol form dominates in non-polar solvents. nih.govresearchgate.net Computational studies have been instrumental in understanding the energy barriers and thermodynamic favorability of these tautomeric transformations. nih.gov
Influence of Solvent Environment on Tautomeric Equilibria
The equilibrium between tautomers, which are isomers of a compound that readily interconvert, is a critical aspect of the chemistry of this compound. The stability of its different tautomeric forms, primarily the amino and imino structures, is significantly influenced by the solvent environment. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these relationships.
For the parent compound, 2-amino-1,3,4-thiadiazole, calculations have explored its potential tautomers: the amino (ATD), the 2(3H)-imino (ITD), and the 2(5H)-imino (ITO) forms. sid.ir Studies using the B3LYP functional and the 6-311++G(d,p) basis set have shown that in the gas phase and in solvents of varying polarities such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and water, the amino (ATD) tautomer is the most stable form. sid.ir
While the amino form remains dominant, the polarity of the solvent does affect the energetics. As solvent polarity increases, all tautomers become more stable (their total energies decrease). sid.ir This increased stability is linked to the dipole moment of the molecules; species with larger dipole moments are better stabilized by polar solvents. sid.ir For instance, the dipole moments of all tautomers of 2-amino-1,3,4-thiadiazole increase as they move from the gas phase to polar solvents, with the highest values observed in water. sid.ir This suggests that while the tautomeric preference isn't overturned, the solvent environment plays a key role in the thermodynamic landscape.
These findings are part of a broader area of research showing that solvent polarity and the capacity for hydrogen bonding can dramatically influence tautomeric equilibria in heterocyclic systems. nih.govrsc.org For some molecules, a change in solvent can even shift the equilibrium to favor a different tautomer. nih.govnih.gov For example, in certain complex thiadiazole derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form dominates in non-polar solvents like chloroform. nih.gov
Table 1: Calculated Properties of 2-amino-1,3,4-thiadiazole Tautomers in Different Media Data derived from studies on the parent compound, 2-amino-1,3,4-thiadiazole, which provides a model for the N-methyl derivative.
| Tautomer Form | Medium | Total Energy (Hartree) | Dipole Moment (Debye) |
| Amino (ATD) | Gas Phase | -643.013 | 3.51 |
| Amino (ATD) | THF | -643.023 | 5.25 |
| Amino (ATD) | DMSO | -643.024 | 5.48 |
| Amino (ATD) | Water | -643.024 | 5.52 |
| Imino (ITD) | Gas Phase | -643.003 | 7.22 |
| Imino (ITD) | Water | -643.018 | 10.74 |
| Source: Adapted from Yoosefian & Naserian, 2013. sid.ir |
Spectroscopic and Computational Approaches for Tautomer Distinction
A combination of spectroscopic analysis and computational modeling is essential for accurately identifying and distinguishing between the tautomers of this compound.
Computational Approaches: Quantum chemical calculations are a cornerstone for predicting the most stable tautomer. nih.gov Methods like DFT and post-Hartree-Fock methods (like MP2) are used to calculate the energies of optimized structures, with the lowest energy corresponding to the most stable form. nih.govsciencepg.com These calculations can be performed for the gas phase and can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). sid.ir
Furthermore, computational methods can predict spectroscopic data that serve as a fingerprint for each tautomer. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (using the GIAO approximation) and vibrational frequencies (Infrared and Raman spectra) for each potential tautomer allows for direct comparison with experimental data, aiding in the definitive assignment of the observed structure. nih.gov Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing another point of comparison with experimental results. nih.gov
Spectroscopic Techniques:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying tautomers in solution. The chemical shifts are highly sensitive to the electronic environment of the nuclei. nih.govnih.gov For example, the presence of a signal for a ketonic carbon versus an enolic carbon can confirm keto-enol tautomerism in related systems. nih.gov
Vibrational Spectroscopy (IR and Raman): These techniques probe the vibrational modes of a molecule. The stretching frequencies of bonds like N-H, C=N, and C=S are different in amino and imino tautomers, allowing for their differentiation. nih.govresearchgate.net For instance, the absence of a carboxylic acid O-H band and the presence of an N-H peak in the IR spectrum can confirm the formation of a specific thiadiazole derivative. researchgate.net
UV-Visible Spectroscopy: The electronic transitions in different tautomers occur at different wavelengths. Changes in the absorption maximum (λmax) in solvents of varying polarities can indicate the presence of a tautomeric equilibrium. nih.govnih.gov A shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity is often observed. nih.gov
Mass Spectrometry: Fragmentation patterns in mass spectrometry can sometimes provide evidence for the existence of different tautomeric forms. nih.gov
These integrated approaches have been successfully applied to various 1,3,4-thiadiazole derivatives to resolve their complex tautomeric behavior. nih.govnih.gov
Mechanistic Insights from Computational Studies
Computational chemistry provides indispensable tools for understanding the reaction mechanisms involving 1,3,4-thiadiazole derivatives. nih.govtandfonline.com These studies can map out entire reaction pathways, identify transition states, and calculate activation energies, offering a detailed picture of how chemical transformations occur at a molecular level.
Molecular modeling techniques, including molecular docking and molecular dynamics, are frequently used to investigate how these molecules interact with biological targets. nih.gov Such studies are crucial for designing new therapeutic agents by predicting how a molecule will bind to an enzyme's active site. nih.govnih.gov
In the context of the compound's fundamental chemistry, computational studies can elucidate the mechanisms of its synthesis and subsequent reactions. For example, understanding the mechanism of cyclization reactions is key to developing efficient synthetic routes for the 1,3,4-thiadiazole ring itself. nih.gov
Computational models can also explain the synergistic effects observed when a thiadiazole derivative is combined with another active compound. For example, theoretical studies on the interaction between a 1,3,4-thiadiazole derivative and the antifungal drug Amphotericin B helped to explain how the derivative causes disaggregation of the drug, leading to enhanced activity. nih.gov This was achieved by analyzing changes in electronic absorption spectra and using quantum chemical calculations to identify favorable interaction sites. nih.gov
By analyzing molecular electrostatic potential (MEP) surfaces, researchers can identify the electrophilic and nucleophilic centers within the molecule. nih.gov This information is vital for predicting how the molecule will react with other reagents and plays a key role in understanding and stabilizing intermolecular interactions like hydrogen bonding. nih.gov
Structure Activity Relationship Sar and Structural Modification Impact
Principles of Structure-Activity Relationship (SAR) in 1,3,4-Thiadiazole (B1197879) Chemistry
The 1,3,4-thiadiazole nucleus is a common feature in a variety of pharmacologically active compounds. nih.govmdpi.com Its significance stems from several key characteristics. The high aromaticity of the ring provides considerable in vivo stability, and its mesoionic nature allows it to cross cellular membranes to interact with biological targets. nih.govmdpi.com The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, is considered a valuable scaffold for developing new therapeutic agents. nih.gov
SAR studies reveal that the biological profile of these compounds is critically dependent on the substituents at the C2 and C5 positions of the thiadiazole ring. mdpi.comacs.org For instance, the introduction of an aromatic ring at the 5th position of the 2-amino-1,3,4-thiadiazole core has been observed to enhance anticancer effects. mdpi.com The nature and position of chemical groups on this aromatic ring, as well as the type of substituent on the 2-amino group (such as the methyl group in N-Methyl-1,3,4-thiadiazol-2-amine), further modulate the compound's efficacy. mdpi.com The sulfur atom within the thiadiazole ring contributes to increased liposolubility, a crucial factor for drugs targeting the central nervous system. nih.gov The =N-C-S- moiety is considered essential for the various biological activities exhibited by these derivatives. nih.gov
Impact of Substituents on Electronic and Conformational Features
Substituents directly influence the electronic and conformational properties of the 1,3,4-thiadiazole ring, which in turn dictates its interaction with molecular targets. acs.org The addition of electron-withdrawing or electron-donating groups to an aryl substituent at the C5 position can alter the electron density distribution across the entire molecule. journalcsij.com These electronic effects are crucial for the binding affinity to enzymes or receptors.
For example, studies on 2,5-disubstituted-1,3,4-thiadiazoles have shown that the electronic and 3D conformational properties are key determinants of activity. acs.org The presence of specific atoms with particular charges at defined distances, known as a pharmacophore, can be essential for biological function. In one study on antituberculosis agents, a pharmacophore was identified consisting of five atoms from substituents attached to the thiadiazole ring, with specific charge requirements on carbon atoms situated over 11 Å apart. acs.org
The introduction of different substituents can lead to varied biological activities. The table below illustrates how modifications to the 2-amino-1,3,4-thiadiazole scaffold result in differing biological effects, highlighting the direct impact of these structural changes.
| Compound/Derivative | Substituent(s) | Observed Biological Activity | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 4-chlorophenyl at C5 | Good inhibitory effect on S. aureus and B. subtilis | nih.gov |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 4-fluorophenyl at C5 | Good inhibitory effect on S. aureus and B. subtilis | nih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 2-(benzenesulfonylmethyl)phenyl at C5 | Good anti-proliferative effects against LoVo cancer cells (IC50 = 2.44 µM) | mdpi.com |
| 5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 1H-indol-3-ylmethyl at C5, Phenyl at 2-amino | Good to high activity against E. coli and C. albicans | nih.gov |
Correlation of Theoretical Predictions with Experimental Observations
Computational chemistry plays a vital role in modern drug design, allowing researchers to predict the properties of molecules and prioritize synthesis efforts. For 1,3,4-thiadiazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR), Density Functional Theory (DFT), and molecular docking have been successfully employed to correlate theoretical predictions with experimental results. nih.govmdpi.com
QSAR studies establish a mathematical relationship between the chemical structure and biological activity. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) models, for example, have been used to map steric and electrostatic properties onto the molecular structures of 1,3,4-thiadiazole derivatives to design novel anticonvulsants, yielding statistically robust models. nih.gov Similarly, the Electronic-Topological Method (ETM) combined with neural networks has been used to investigate the structure-activity relationships of antituberculosis 1,3,4-thiadiazole compounds, successfully separating active from inactive molecules. acs.org
In silico screening via molecular docking is another powerful tool. A recent study aimed at identifying inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) used docking simulations to evaluate a series of 1,3,4-thiadiazole derivatives. mdpi.com The results showed a strong correlation between the predicted binding affinity (docking score and MM-GBSA calculations) and the stability of the ligand-receptor complex in subsequent molecular dynamics simulations. mdpi.com The 1,3,4-thiadiazole moiety was identified as playing a crucial role in the binding interactions. mdpi.com
The following table presents data from a computational study on potential VEGFR-2 inhibitors, showcasing the theoretical binding energies calculated for various 1,3,4-thiadiazole derivatives. These values provide a quantitative prediction of how strongly these compounds might interact with their biological target.
| Compound ID | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | Key Interacting Moiety | Reference |
| ZINC33258048 | -8.630 | -54.34 | Not specified | mdpi.com |
| ZINC17138581 | -8.520 | -57.21 | 1,3,4-thiadiazole | mdpi.com |
| ZINC8927502 | -8.286 | -55.87 | Not specified | mdpi.com |
| ZINC8914312 | -8.256 | -52.66 | Not specified | mdpi.com |
| ZINC8739578 | -7.989 | -50.12 | Not specified | mdpi.com |
Advanced Applications and Emerging Research Directions
Coordination Chemistry and Metal Complexation of Thiadiazole Ligands
The 2-amino-1,3,4-thiadiazole (B1665364) framework is an effective building block for creating ligands for metal complexation, a property enhanced by the presence of additional donor atoms. nih.govnih.gov The nitrogen atoms of the thiadiazole ring and the exocyclic amino group provide potential binding sites for metal ions. Research has shown that derivatives of 2-amino-1,3,4-thiadiazole can form stable complexes with various transition metals, including copper (Cu(II)), nickel (Ni(II)), cobalt (Co(II)), and zinc (Zn(II)). nih.govnih.gov
In many documented cases, chelation involves one of the thiadiazole ring nitrogen atoms and a deprotonated hydroxyl group from a substituent attached to the thiadiazole core, creating a stable metal-binding pocket. nih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. For instance, the antifungal activity of a 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole derivative was significantly increased upon complexation with Cu(II) and Ni(II). nih.gov The Cu(II) complex, in particular, demonstrated efficacy comparable to the standard drug clotrimazole (B1669251) against certain fungal strains. nih.gov
The coordination geometry and ligand-to-metal ratio can vary. Studies on 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole complexes revealed a 1:1 ligand-to-metal ratio for Zn(II) complexes, whereas Cu(II) formed complexes with a 2:1 ratio. nih.gov Spectroscopic techniques such as FT-IR, UV-vis, and NMR are crucial for characterizing these complexes and confirming the mode of coordination. nih.gov
| Ligand Derivative | Metal Ion(s) | Coordination Sites | Observed Properties/Applications | Reference |
|---|---|---|---|---|
| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Cu(II), Ni(II) | Not specified | Enhanced antifungal activity compared to the free ligand. | nih.gov |
| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Tridentate (via sulfur and amino nitrogens) | Formation of solid chelates with octahedral geometry. | nih.gov |
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II), Cu(II) | Thiadiazole nitrogen and deprotonated ortho-phenolic group | Synergistic antibacterial effects with kanamycin. | nih.gov |
Applications in Materials Science
The unique electronic and structural properties of the thiadiazole ring make its derivatives promising candidates for applications in materials science. acs.org These applications range from organic electronics to specialized polymers. The high aromaticity of the ring contributes to significant in vivo stability and low toxicity, which are also desirable traits for materials that may come into contact with biological systems. rsc.orgnih.gov
A notable application is in the development of organic solar cells. A specific thiadiazole derivative, 4,4'-((1E,1'E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline), has been successfully used as a hole-transporting material (HTM) in planar perovskite solar cells. mdpi.com These solar cells achieved a power conversion efficiency of 14.4%, demonstrating good stability over time and in air. mdpi.com The thermal stability of such materials is a critical factor for their use in electronic devices. mdpi.com The π-system of thiadiazole rings linked with other groups can also lead to materials with low intramolecular reorganization energies, making them candidates for n-type semiconductors. researchgate.net
Electrochemical Properties and Redox Behavior
The electrochemical behavior of thiadiazole derivatives is fundamental to their application in electronic devices and as redox-active molecules. rsc.org Cyclic voltammetry (CV) is a primary technique used to study their redox characteristics. researchgate.netacademicjournals.orgnih.gov Such studies reveal that thiadiazoles can undergo oxidation and reduction processes, often through irreversible, multi-step mechanisms.
For example, the oxidation of some 2,3-dihydro-1,3,4-thiadiazoles proceeds via a two-step, one-electron process following an "electron transfer-chemical reaction" (EC) mechanism. researchgate.netacademicjournals.org The initial electron loss forms a cation radical, which then undergoes further reaction. researchgate.netacademicjournals.org The reduction can also occur in one or two steps, depending on the substituents on the thiadiazole ring. researchgate.netacademicjournals.org
In the context of materials science, electrochemical methods like CV and energy-resolved electrochemical impedance spectroscopy (ER-EIS) are used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com These values are critical for designing materials with appropriate energy levels for applications such as the HTM in perovskite solar cells. mdpi.com
Interaction with Biomolecules (e.g., DNA)
The ability of 1,3,4-thiadiazole (B1197879) derivatives to interact with biomolecules is the basis for many of their pharmacological applications. nih.govnih.gov The molecular structure of the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, which is a core component of nucleobases. nih.govmdpi.com This structural similarity may allow these compounds to interfere with processes related to DNA replication, leading to cytostatic effects. nih.gov
Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows it to be neutral despite internal charges, which enhances its ability to cross cellular membranes and interact strongly with biological targets like proteins and DNA. nih.govnih.gov Studies have investigated the binding of thiadiazole derivatives to calf thymus DNA (CT-DNA) using techniques like UV-vis absorption spectroscopy to understand the interaction mechanism. rsc.orgnih.gov Research on new 1,3,4-thiadiazole derivatives has demonstrated that these compounds can inhibit DNA biosynthesis in cancer cell lines. nih.gov
Future Research Perspectives and Methodological Advancements
The field of 1,3,4-thiadiazole chemistry continues to evolve, with ongoing research focused on both novel applications and improved synthetic methodologies. A significant area of advancement is the development of efficient, safe, and cost-effective one-pot synthesis methods for 2-amino-1,3,4-thiadiazole derivatives, avoiding the use of toxic reagents like phosphorus oxychloride. mdpi.comencyclopedia.pub The use of polyphosphate ester (PPE) as a mild additive for the acylation and cyclodehydration of thiosemicarbazide (B42300) is a promising approach. mdpi.com
Future research will likely continue to explore the vast chemical space of N-Methyl-1,3,4-thiadiazol-2-amine derivatives. This includes:
Medicinal Chemistry : Designing and synthesizing new derivatives as potent and selective inhibitors of therapeutic targets like enzymes and protein kinases. nih.govrsc.orgresearchgate.net The integration of in silico molecular docking studies with in vitro assays is becoming a standard approach to guide the design of more effective anticancer agents. rsc.orgnih.gov
Materials Science : Expanding the use of thiadiazole-based compounds in organic electronics, such as in redox flow batteries and as sensors. rsc.orgacs.org
Coordination Chemistry : Investigating new metal-organic frameworks (MOFs) and complexes with unique catalytic, magnetic, or luminescent properties. researchgate.net
Mechanistic Studies : Further elucidating the precise mechanisms of interaction between these compounds and biomolecules like DNA and target enzymes to inform rational drug design. rsc.orgnih.gov
The versatility of the 1,3,4-thiadiazole scaffold, combined with modern synthetic and computational tools, ensures that this compound and its analogues will remain a fertile ground for scientific discovery.
Table of Mentioned Compounds
| Compound Name | Synonym/Abbreviation |
|---|---|
| This compound | - |
| Copper(II) | Cu(II) |
| Nickel(II) | Ni(II) |
| Cobalt(II) | Co(II) |
| Zinc(II) | Zn(II) |
| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | - |
| Clotrimazole | - |
| 2,5-diamino-1,3,4-thiadiazole | - |
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | - |
| Kanamycin | - |
| 4,4'-((1E,1'E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline) | bTAThDaz |
| Phosphorus oxychloride | POCl₃ |
| Polyphosphate ester | PPE |
| Thiosemicarbazide | - |
Q & A
Q. What are the standard synthetic routes for N-Methyl-1,3,4-thiadiazol-2-amine, and what reaction conditions are critical for its formation?
The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of 1,3,4-thiadiazole-2-amine can be prepared by reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under concentrated sulfuric acid, followed by alkylation with methyl groups . Key reaction parameters include temperature control (reflux conditions), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Ultrasound-assisted synthesis has also been reported to improve reaction efficiency by reducing reaction time and increasing yields .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Structural confirmation relies on a combination of:
- 1H-NMR : To identify proton environments, such as the methyl group (-CH3) at ~2.5–3.0 ppm .
- IR spectroscopy : To detect functional groups like N-H stretching (~3300 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .
- Mass spectrometry : For molecular ion ([M+H]+) and fragmentation pattern validation .
- UV-Vis : To study electronic transitions in conjugated systems, particularly for derivatives with aromatic substituents .
Q. How can preliminary antimicrobial activity screening be designed for this compound?
Use agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution in nutrient broth, with results compared to standard antibiotics like ampicillin or fluconazole .
Advanced Research Questions
Q. What strategies can optimize the synthesis of this compound to enhance yield and purity?
- Ultrasound-assisted synthesis : Reduces reaction time and energy consumption while improving yields (e.g., 20–30% increase in thiadiazole derivatives) .
- Catalytic systems : Mn(II) catalysts have been shown to facilitate thiadiazole formation via cyclization, reducing byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps .
Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies to predict reactivity and stability .
- Molecular docking : Simulate interactions with biological targets (e.g., COVID-19 main protease, PDB ID 6LU7) to identify binding affinities and key residues (e.g., His41, Cys145) .
- XPS analysis : Validate theoretical predictions of electron distribution in solid-state samples .
Q. What evidence supports the potential of this compound derivatives as protease inhibitors?
Molecular docking studies reveal that substituents like 4-chloroquinolinyl enhance binding to viral proteases by forming hydrogen bonds and hydrophobic interactions. For example, derivatives with a 4-chloroquinoline moiety showed docking scores comparable to the co-crystallized inhibitor N3 in SARS-CoV-2 main protease (ΔG = −8.5 kcal/mol) . Experimental validation via enzyme inhibition assays (e.g., fluorescence-based protease activity) is recommended to confirm computational findings.
Methodological Notes
- Contradictions in data : While most studies use similar spectroscopic techniques, variations in reported NMR chemical shifts may arise from solvent effects or crystallographic packing .
- Advanced characterization : Single-crystal X-ray diffraction (performed using SHELX software) is critical for resolving ambiguities in molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
